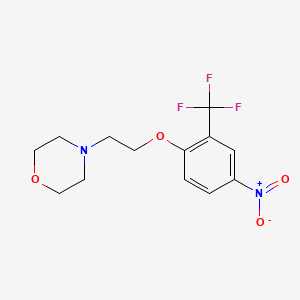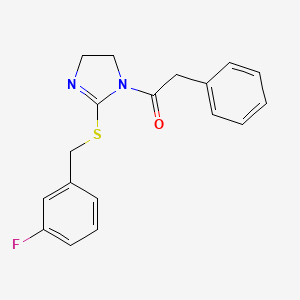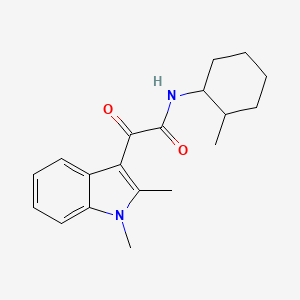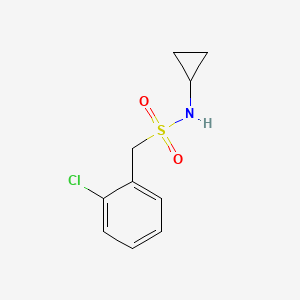
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine is a chemical compound that features a morpholine ring substituted with a 2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl group
Wissenschaftliche Forschungsanwendungen
4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of morpholine derivatives can vary depending on their specific structure and the context in which they are used. For instance, some morpholine derivatives are known to inhibit certain pathways leading to fever and inflammation . The specific mechanism of action for “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” is not provided in the search results.
Safety and Hazards
Morpholine is classified as a flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child . The specific safety and hazards associated with “4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine” are not provided in the search results.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine typically involves the following steps:
Nucleophilic Substitution Reaction: The starting material, 2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl bromide, is reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used to reduce the nitro group to an amine.
Substitution: Halogenation or other electrophilic substitution reactions can be carried out using reagents like halogens or halogenating agents.
Major Products:
Reduction Products: Amino derivatives of the compound.
Substitution Products: Halogenated derivatives or other substituted products depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
4-(2-(2-(Trifluoromethyl)phenoxy)ethyl)morpholine: Lacks the nitro group, which may result in different chemical and biological properties.
4-(2-(2-(Nitrophenoxy)ethyl)morpholine:
Eigenschaften
IUPAC Name |
4-[2-[4-nitro-2-(trifluoromethyl)phenoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)11-9-10(18(19)20)1-2-12(11)22-8-5-17-3-6-21-7-4-17/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOWEJZBJZMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2604584.png)
![(Z)-4-(N,N-diethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604585.png)

![(E)-1-phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2604589.png)
![1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one](/img/structure/B2604590.png)
![1-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2604591.png)
![2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetic acid](/img/structure/B2604593.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydroisobenzofuran-1-one](/img/structure/B2604595.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2604596.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)


![1-[(1-cyclobutylazetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2604602.png)

